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An In-depth Technical Guide to 4-Bromo-3-methylpicolinic Acid (CAS: 1211526-84-9)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 4-Bromo-3-methylpicolinic
acid, a substituted pyridine derivative of significant interest to researchers in medicinal
chemistry, organic synthesis, and materials science. As a functionalized heterocyclic building
block, its strategic placement of bromo, methyl, and carboxylic acid groups offers a versatile
scaffold for the development of novel chemical entities. This guide moves beyond a simple
cataloging of properties to provide field-proven insights into its synthesis, characterization, and
potential applications, grounded in established chemical principles.

Core Molecular Profile and Physicochemical
Properties

4-Bromo-3-methylpicolinic acid, also known as 4-bromo-3-methyl-pyridine-2-carboxylic acid,
is a solid compound at room temperature.[1] Its structure is foundational to its chemical
reactivity and utility. The pyridine ring provides a rigid, aromatic core, while the carboxylic acid
group serves as a key handle for amide bond formation or as a bidentate ligand in coordination
chemistry.[2][3] The methyl group introduces steric and electronic effects, and the bromo
substituent is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Heck,
Sonogashira), enabling the construction of more complex molecular architectures.
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The key physicochemical properties are summarized below. It is critical to note that while some
data are derived from supplier technical sheets, others are computationally predicted and await
experimental verification.

Property Value Source

CAS Number 1211526-84-9 [1]

Molecular Formula C7HeBrNO2 [1]

Molecular Weight 216.03 g/mol [1]
4-bromo-3-methylpyridine-2-

IUPAC Name o
carboxylic acid

SMILES O=C(0)C1=NC=CC(Br)=C1C [1]

] >95-97% (Typical commercial

Purity [1][4]
grades)

Physical Form Solid

Boiling Point

354.0 £ 42.0 °C (Predicted)

[5]

Topological Polar Surface Area
(TPSA)

50.19 Az

[1]

logP

1.85 (Predicted)

[1]

Storage Conditions

2-8°C, Inert atmosphere

[5](6]

Plausible Synthetic Pathway

Direct electrophilic bromination of the pyridine ring is notoriously challenging, often requiring
harsh conditions and yielding the 3- or 5-substituted product.[7] Therefore, a more strategic,
multi-step synthesis is typically required to achieve the 4-bromo substitution pattern seen in this
molecule. A plausible and logical route involves the synthesis of the pyridine N-oxide, which
activates the 4-position for nucleophilic or directed electrophilic attack.

The diagram below outlines a conceptual workflow for the synthesis of 4-Bromo-3-
methylpicolinic acid.
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Synthetic Pathway
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Caption: Conceptual synthetic route for 4-Bromo-3-methylpicolinic acid.

Step-by-Step Synthetic Protocol (Conceptual)

This protocol is a representative example based on established pyridine chemistry.[7]

Optimization would be required

for yield and purity.
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¢ N-Oxide Formation:

o Dissolve 3-methylpicolinonitrile (1.0 eq) in a suitable solvent like dichloromethane (DCM)
or chloroform.

o Cool the solution to 0°C in an ice bath.

o Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise, maintaining the
temperature below 5°C.

o Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by
TLC.

o Upon completion, quench the reaction with a saturated sodium thiosulfate solution, wash
with sodium bicarbonate solution, and extract the product. Purify via column
chromatography to yield 3-methylpicolinonitrile N-oxide.

o Rationale: The N-oxide formation is a critical activation step. It withdraws electron density
from the ring, making the 2- and 4-positions susceptible to attack.

e Bromination:

o Heat the N-oxide (1.0 eq) with phosphorus oxybromide (POBrs, ~2-3 eq) at 100-120°C for
several hours.

o Monitor the reaction by TLC.
o Once complete, cool the reaction mixture and carefully pour it onto crushed ice.

o Neutralize with a base (e.g., NaOH or Na2COs) and extract the product with an organic
solvent.

o Purify by column chromatography to obtain 4-bromo-3-methylpicolinonitrile N-oxide.

o Rationale: This is a variation of the Ochiai reaction for pyridine halogenation, which
effectively installs a bromine atom at the 4-position.[7]

» Deoxygenation:
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o Dissolve the brominated N-oxide (1.0 eq) in a solvent like chloroform.
o Add phosphorus trichloride (PCls, ~1.2 eq) dropwise at 0°C.
o Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

o Cool, quench with water, neutralize, and extract the product. Purify to yield 4-bromo-3-
methylpicolinonitrile.

o Rationale: The N-oxide group must be removed to yield the final pyridine core. PClz is a
standard reagent for this transformation.

 Nitrile Hydrolysis:

o Heat the purified 4-bromo-3-methylpicolinonitrile with a strong acid (e.g., 6M HCI) or base
(e.g., 6M NaOH) under reflux for several hours.

o Monitor the conversion of the nitrile to the carboxylic acid.
o After cooling, adjust the pH to the isoelectric point (~pH 3-4) to precipitate the product.

o Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, 4-
Bromo-3-methylpicolinic acid.

o Rationale: Acidic or basic hydrolysis is a standard method for converting nitriles to
carboxylic acids.

Comprehensive Characterization Workflow

A self-validating characterization process is essential to confirm the identity, structure, and
purity of the synthesized compound. Each technique provides orthogonal data that, when
combined, offers a complete and trustworthy profile of the molecule.
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Analytical Characterization Workflow
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Caption: Integrated workflow for the characterization of 4-Bromo-3-methylpicolinic acid.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.
Both 1H and 3C NMR are required.

e 1H NMR (Proton NMR): This technique provides information on the number of different types
of protons, their electronic environment, and their proximity to other protons.
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o Predicted Spectrum (in CDCls or DMSO-ds):

» Carboxylic Acid Proton (-COOH): A very broad singlet, typically >10 ppm. Its presence is
a key indicator of the final product.

» Pyridine Protons (Ar-H): Two doublets are expected in the aromatic region (7.5-8.5
ppm). The proton at the 6-position will be a doublet, coupled to the proton at the 5-
position. The proton at the 5-position will also be a doublet, coupled to the 6-H. The
chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen and
bromine atoms.

» Methyl Protons (-CHs): A sharp singlet, typically around 2.3-2.6 ppm.

e 13C NMR (Carbon NMR): This provides information on the number of different types of
carbon atoms in the molecule.

o Predicted Spectrum: Seven distinct carbon signals are expected.
» Carbonyl Carbon (-COOH): ~165-175 ppm.

» Pyridine Carbons (Ar-C): Five signals in the aromatic region (~120-160 ppm). The
carbon bearing the bromine (C4) will be shifted, and its signal may be less intense.

» Methyl Carbon (-CHs): ~15-25 ppm.

Experimental Protocol: NMR Sample Preparation

Weigh approximately 5-10 mg of the dry, purified compound.
o Transfer the solid into a clean, dry NMR tube.

e Add ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds, which is excellent for carboxylic
acids, or CDCIs).

e Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

e Place the tube in the NMR spectrometer and acquire the spectra.
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B. Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural
information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is
crucial for confirming the elemental composition.

o Expected Result (ESI+ or ESI-):

o In positive ion mode (ESI+), the protonated molecule [M+H]* should be observed at m/z
215.96 and 217.96.

o In negative ion mode (ESI-), the deprotonated molecule [M-H]~ should be observed at m/z
213.95 and 215.95.

o Causality: The most critical diagnostic feature will be the isotopic pattern of bromine.
Natural bromine consists of two isotopes, 7°Br (~50.7%) and 81Br (~49.3%), in a nearly 1:1
ratio. Therefore, any bromine-containing ion will appear as a pair of peaks (an "isotopic
doublet") separated by 2 Da, with nearly equal intensity. This is a definitive confirmation of
the presence of one bromine atom.

Experimental Protocol: LC-MS Sample Preparation

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile)

at a concentration of ~1 mg/mL.

Perform a serial dilution to a final concentration of ~1-10 ug/mL in the mobile phase.

Filter the sample through a 0.22 um syringe filter to remove any particulates.

Inject the sample into the LC-MS system.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional
groups present in a molecule.

» Expected Characteristic Absorption Bands:
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[e]

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm™1, indicative of
hydrogen bonding.

[e]

C=0 Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm~1.

o

C=C and C=N Stretches (Pyridine Ring): Multiple sharp bands in the 1400-1600 cm~1
region.

(¢]

C-Br Stretch: A band in the fingerprint region, typically ~500-650 cm~1.

Experimental Protocol: ATR-FTIR Analysis

Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and taking a
background spectrum.

Place a small amount of the solid powder directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the spectrum. The resulting data is a direct measurement of the sample without any
preparation.[3]

D. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a chemical compound. A reverse-phase
method is most suitable for this molecule.

» Methodology Rationale: Reverse-phase HPLC separates compounds based on their
hydrophobicity. 4-Bromo-3-methylpicolinic acid is a polar molecule but has sufficient
nonpolar character to be retained on a C18 column. The use of an acidic mobile phase
modifier (like formic or phosphoric acid) is critical to suppress the ionization of the carboxylic
acid group, ensuring a sharp, well-defined peak shape.[9]

Experimental Protocol: Purity Assessment by RP-HPLC
e Column: C18, 4.6 x 150 mm, 5 um patrticle size.

o Mobile Phase A: 0.1% Formic Acid in Water.
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¢ Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to
initial conditions.

e Flow Rate: 1.0 mL/min.
o Detector: UV-Vis at 254 nm.

o Sample Preparation: Prepare a sample at ~0.5 mg/mL in a 50:50 mixture of water and
acetonitrile.

e Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by
the total area of all peaks.

Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards.
e Hazard Identification: The compound is classified as an irritant.[10]
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

« Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear
appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and
chemical-resistant gloves.[10] Avoid breathing dust.

o Storage: Store in a tightly sealed container in a cool, dry place.[4] Several suppliers
recommend storage at 2-8°C under an inert atmosphere to ensure long-term stability.[6]

Applications and Future Directions

Picolinic acid and its derivatives are widely recognized for their ability to act as chelating
ligands for a variety of metal ions.[2][11] This property makes 4-Bromo-3-methylpicolinic acid
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a promising candidate for:

o Coordination Chemistry: Serving as a ligand for creating metal-organic frameworks (MOFs)
or discrete metal complexes with potential applications in catalysis or materials science.[12]

o Pharmaceutical Intermediates: The bromo-substituent is a key functional group for use in
palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl,
alkyl, or alkyne groups, making it a valuable intermediate in the synthesis of complex active
pharmaceutical ingredients (APIs).[13][14]

» Radiopharmaceutical Development: The chelating nature of the picolinic acid core is
exploited in the design of ligands for radioisotopes used in medical imaging and therapy.[2]

Future research will likely focus on leveraging the unique substitution pattern of this molecule
to synthesize novel compounds and materials, exploring its utility in creating targeted
therapeutics, and investigating the properties of its metal complexes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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